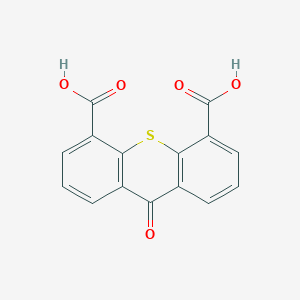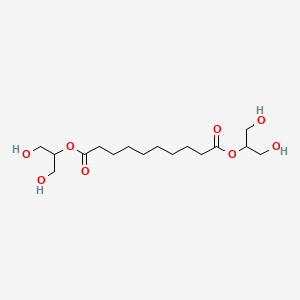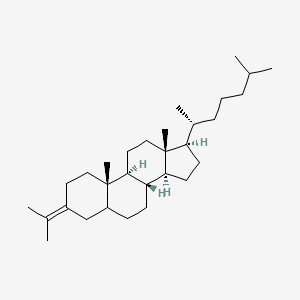
3-(Propan-2-ylidene)cholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-ylidene)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. This compound is characterized by the presence of a propan-2-ylidene group attached to the cholestane backbone. Cholestane and its derivatives are significant in various biochemical and industrial applications due to their structural similarity to cholesterol and other sterols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)cholestane typically involves the modification of cholestane through various organic reactions. One common method is the alkylation of cholestane with propan-2-ylidene reagents under controlled conditions. This process often requires the use of strong bases and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-ylidene)cholestane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Applications De Recherche Scientifique
3-(Propan-2-ylidene)cholestane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sterols and their derivatives.
Biology: It is used in studies related to cell membrane structure and function due to its similarity to cholesterol.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of various chemicals and materials, including lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-ylidene)cholestane involves its interaction with biological membranes and enzymes. Its structural similarity to cholesterol allows it to integrate into cell membranes, affecting their fluidity and function. Additionally, it may interact with specific enzymes involved in sterol metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholestane: The parent compound, which lacks the propan-2-ylidene group.
Cholestene: A derivative with a double bond in the cholestane structure.
Lanosterol: A sterol with a similar tetracyclic structure but different functional groups.
Uniqueness
3-(Propan-2-ylidene)cholestane is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical and physical properties. This modification can influence its reactivity and interactions with biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61425-42-1 |
|---|---|
Formule moléculaire |
C30H52 |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-propan-2-ylidene-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-24-19-23(21(3)4)15-17-29(24,6)28(25)16-18-30(26,27)7/h20,22,24-28H,8-19H2,1-7H3/t22-,24?,25+,26-,27+,28+,29+,30-/m1/s1 |
Clé InChI |
OSYYSUGKOSETFI-HBOBSPHKSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C(C)C)C4)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C(C)C)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
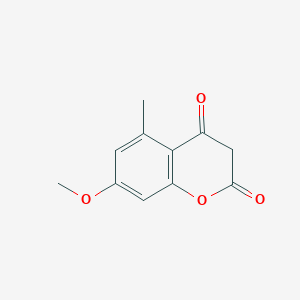

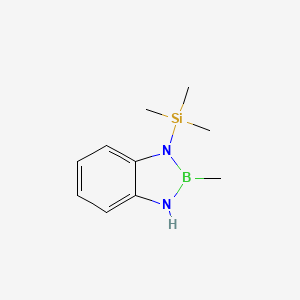
![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
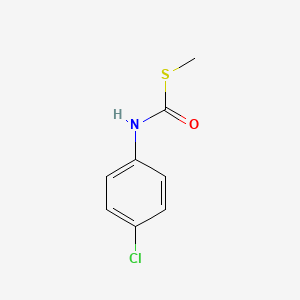
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
